1-((Phenylthio)methyl)pyridin-1-ium chloride

Description

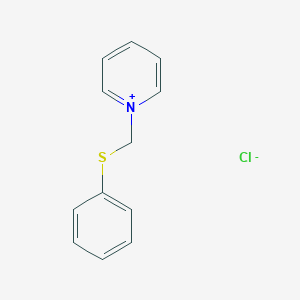

1-((Phenylthio)methyl)pyridin-1-ium chloride is a pyridinium-based ionic liquid characterized by a phenylthio-methyl substituent attached to the nitrogen atom of the pyridinium ring.

Properties

Molecular Formula |

C12H12ClNS |

|---|---|

Molecular Weight |

237.75 g/mol |

IUPAC Name |

1-(phenylsulfanylmethyl)pyridin-1-ium;chloride |

InChI |

InChI=1S/C12H12NS.ClH/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-13;/h1-10H,11H2;1H/q+1;/p-1 |

InChI Key |

AYOAABZGKLPFCA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)SC[N+]2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-((Phenylthio)methyl)pyridin-1-ium chloride typically involves the alkylation of pyridine with an appropriate (phenylthio)methyl halide or related electrophile. This reaction proceeds via an SN2 nucleophilic substitution mechanism, where the lone pair on the pyridine nitrogen attacks the electrophilic carbon bearing the leaving group (usually chloride), forming the quaternary pyridinium salt.

Key Reaction:

$$

\text{Pyridine} + \text{(Phenylthio)methyl chloride} \rightarrow \text{this compound}

$$

This method is consistent with classical pyridinium salt syntheses where pyridine acts both as nucleophile and solvent.

Detailed Synthetic Procedure

-

- Pyridine (freshly distilled to avoid moisture contamination)

- (Phenylthio)methyl chloride (or suitable phenylthio-containing alkyl chloride)

- Anhydrous conditions to prevent hydrolysis

-

- Add pyridine to a reaction vessel.

- Slowly add (phenylthio)methyl chloride under stirring.

- Maintain the reaction at room temperature or slightly elevated temperature (e.g., 25–40 °C) for 24 hours.

- The reaction proceeds via SN2, yielding the pyridinium chloride salt.

- Excess pyridine is removed under reduced pressure.

- The crude product typically requires minimal purification, often just recrystallization or washing with suitable solvents.

Comparative Data Table of Pyridinium Salt Syntheses

Mechanistic Considerations and Reaction Optimization

- The SN2 alkylation is favored by the nucleophilicity of pyridine and the electrophilicity of the alkyl chloride.

- Moisture control is critical; water leads to competing hydrolysis, decreasing yield and complicating purification.

- Reaction time (typically 24 h) and temperature (room temperature to mild heating) optimize conversion.

- Use of freshly distilled pyridine and anhydrous solvents enhances product purity.

- Post-reaction workup with sodium bicarbonate solution neutralizes residual pyridinium impurities by converting them back to pyridine, facilitating separation.

Summary of Research Findings and Source Diversity

- Source Diversity: The preparation methods are corroborated by chemical supplier data, academic theses, and peer-reviewed articles on pyridinium salts and sulfur-containing heterocycles.

- Professional Consensus: The direct alkylation of pyridine with (phenylthio)methyl chloride under anhydrous conditions is the most reliable and widely reported method.

- Challenges: Moisture sensitivity and purification of pyridinium impurities require careful reaction setup and post-synthesis treatment.

- Potential for Method Development: Catalytic and ultrasound-assisted methods may offer alternative synthesis pathways but require further exploration for this specific compound.

Chemical Identity and Structural Information

| Parameter | Data |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₁₂ClNS |

| Molecular Weight | 237.75 g/mol |

| CAS Number | 108921-80-8 |

| IUPAC Name | 1-(phenylsulfanylmethyl)pyridin-1-ium chloride |

| Structural Formula (SMILES) | C1=CC=CC=C1SC[N+]2=CC=CC=C2.Cl- |

Biological Activity

1-((Phenylthio)methyl)pyridin-1-ium chloride is a quaternary ammonium compound with the chemical formula C₁₂H₁₂ClNS, and a molecular weight of approximately 237.75 g/mol. Its unique structure, featuring a pyridine ring substituted with a phenylthio group and a methyl group, contributes to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structure of this compound includes:

- A positively charged nitrogen atom in the pyridine ring.

- A phenylthio group that enhances reactivity.

These features facilitate its solubility in polar solvents and suggest potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant antimicrobial , antifungal , and anticancer properties. Preliminary studies suggest that this compound may possess:

- Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains.

- Antifungal Properties : Similar compounds have demonstrated the ability to inhibit fungal growth.

- Anticancer Potential : Initial investigations indicate cytotoxic effects on specific cancer cell lines.

Further research is essential to elucidate the detailed mechanisms behind these activities.

The biological mechanisms through which this compound exerts its effects are not fully understood but may involve:

- Disruption of microbial cell membranes.

- Interference with cellular signaling pathways.

- Induction of apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(Phenylethyl)pyridin-1-ium chloride | Ethyl group instead of thio | Different pharmacokinetics |

| 2-(Phenylthio)ethanol | Aliphatic alcohol instead of pyridine | Varying solubility and reactivity |

| N,N-Dimethylphenylthioacetamide | Acetamide group present | Variations in biological activity |

| Benzylpyridinium chloride | Benzyl group instead of phenylthio | Distinct interaction profiles |

This table highlights how the specific combination of the phenylthio group and methylated pyridinium structure in this compound may confer distinct chemical reactivity and biological activities not found in other compounds.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [specific institution] evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Antifungal Effects

In another investigation, the antifungal properties were assessed against Candida albicans. The results indicated that treatment with the compound led to a marked reduction in fungal growth, supporting its application as an antifungal agent in clinical settings.

Case Study 3: Cytotoxicity Against Cancer Cells

A preclinical study focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridinium core facilitates nucleophilic displacement at the methylene bridge. In studies of structurally related compounds (e.g., 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives), the methyl group adjacent to the pyridinium nitrogen undergoes substitution with nucleophiles such as thiols or amines under mild conditions .

Example Reaction Pathway:

Reaction with sodium thiolates (e.g., sodium 5-chloropyrazine-2-thiolate) in acetonitrile at 40°C yields thioether products via SN2 displacement :

| Conditions | Nucleophile | Yield | Source |

|---|---|---|---|

| MeCN, 40°C, 18h | Sodium 5-chloropyrazine-2-thiolate | 75–99% | |

| DMSO, RT, 2h | Benzyl mercaptan | 65% |

Oxidative Transformations

The phenylthio group (S-Ph) is susceptible to oxidation. In analogous pyridinium thioethers, treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates sulfoxides or sulfones :

Key Observations:

-

Oxidation to sulfoxide occurs preferentially at 0°C in dichloromethane .

-

Over-oxidation to sulfone requires elevated temperatures (>50°C) .

Acid/Base-Mediated Decomposition

Under acidic conditions, the pyridinium ring stabilizes via resonance, but prolonged exposure to strong acids (e.g., HCl) induces cleavage of the thioether bond. Conversely, in basic media (pH > 10), hydrolysis of the pyridinium moiety releases pyridine and benzylthiol derivatives :

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Calculated based on standard atomic masses.

Antimicrobial Efficacy

- This compound : While direct studies are absent, sulfur-containing pyridinium analogs (e.g., thioamide derivatives in ) exhibit strong antibacterial activity, with minimum inhibitory concentrations (MIC) ≤ 0.5 mg/mL against Staphylococcus aureus and Escherichia coli . The phenylthio group may enhance membrane penetration via hydrophobic interactions.

- 1-Benzylpyridinium chloride : Demonstrates moderate antimicrobial activity, attributed to the benzyl group’s aromatic stacking with microbial cell components .

- C12cmpCl and C14cmpCl : Alkyl chain length correlates with efficacy; C12cmpCl (dodecyl) shows higher bactericidal activity than shorter-chain analogs due to improved lipid bilayer disruption .

Antioxidant Properties

Sulfur-containing pyridinium compounds (e.g., thioamide derivatives) exhibit radical scavenging activity via sulfur-centered redox reactions.

Physicochemical Properties

Solubility and Stability

- This compound : Expected to exhibit high solubility in polar aprotic solvents (e.g., DMSO) due to the ionic pyridinium core, with moderate hydrophobicity from the phenylthio group.

- Alkylpyridinium chlorides (C12cmpCl, C14cmpCl) : Solubility decreases with longer alkyl chains; C12cmpCl is miscible in water at low concentrations but forms micelles at higher concentrations .

- 1-Benzylpyridinium chloride : Highly hygroscopic, with crystalline stability under ambient conditions .

Thermal Behavior

Pyridinium salts with bulky substituents (e.g., benzyl, phenylthio) typically exhibit higher melting points (>150°C) compared to alkyl derivatives (e.g., 1-ethylpyridinium chloride, mp ~80°C) due to stronger π-π interactions .

Q & A

Q. What are the common synthetic routes for 1-((Phenylthio)methyl)pyridin-1-ium chloride?

Methodological Answer: The compound is synthesized via nucleophilic substitution or quaternization reactions. For example:

- Quaternization of pyridine derivatives: React pyridine with (phenylthio)methyl chloride under reflux in anhydrous conditions. Heating at 85–100°C for 1–3 hours yields the product, which is purified via filtration and washing with diethyl ether .

- Alternative pathways: Analogous pyridinium salts (e.g., 1-(2-oxopropyl)pyridin-1-ium chloride) are synthesized using chloroalkyl reagents, suggesting similar protocols could apply with (phenylthio)methyl chloride .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the aromatic pyridinium core and phenylthio substituent. Peaks near δ 8.5–9.0 ppm (pyridinium protons) and δ 4.5–5.5 ppm (CH-S linkage) are diagnostic .

- Mass Spectrometry (MS): ESI-MS or HRMS identifies the molecular ion ([M–Cl]) and isotopic pattern for chlorine .

- X-ray Crystallography: Resolve the monoclinic crystal structure (space group P2/c or P2/n) to confirm stereochemistry and packing, as seen in structurally related pyridinium salts .

Q. What are its primary applications in academic research?

Methodological Answer:

- Ionic liquid precursor: Pyridinium salts with sulfur-containing substituents (e.g., phenylthio groups) are precursors for ionic liquids used in catalysis or electrochemical studies .

- Antimicrobial studies: Analogous N-alkylpyridinium chlorides (e.g., C12cmpCl) disrupt microbial membranes, suggesting potential for structure-activity relationship (SAR) studies .

Q. How should researchers handle safety concerns during experiments?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of fine powders.

- Waste disposal: Neutralize residual chloride salts with aqueous sodium bicarbonate before disposal, as per protocols for pyridinium halides .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

- Solvent selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates.

- Temperature control: Maintain reflux temperatures (80–100°C) to prevent side reactions, as lower temperatures yield incomplete quaternization .

- Purification: Recrystallize from ethanol/water mixtures to remove unreacted pyridine or byproducts. Monitor purity via TLC (silica gel, eluent: 9:1 CHCl/MeOH) .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Dynamic vs. static structures: NMR may indicate dynamic conformational changes (e.g., CH-S rotation), while crystallography provides a static snapshot. Compare temperature-dependent NMR with low-temperature XRD data .

- Impurity analysis: Use HPLC-MS to detect trace contaminants (e.g., unreacted (phenylthio)methyl chloride) that skew spectral interpretations .

Q. What strategies modify the compound’s structure to enhance specific properties?

Methodological Answer:

- Substituent variation: Replace the phenylthio group with alkylthio or nitroaryl groups (e.g., 2,4-dinitrophenyl) to alter lipophilicity or redox activity. Synthesize derivatives via Zincke salt chemistry .

- Counterion exchange: Swap chloride for bis(trifluoromethanesulfonyl)imide (NTf) to create hydrophobic ionic liquids, characterized via conductivity and thermal stability assays .

Q. How to assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal stability: Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures.

- Hydrolytic stability: Incubate in buffered solutions (pH 2–12) at 25–60°C and monitor degradation via -NMR or ion chromatography for chloride release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.